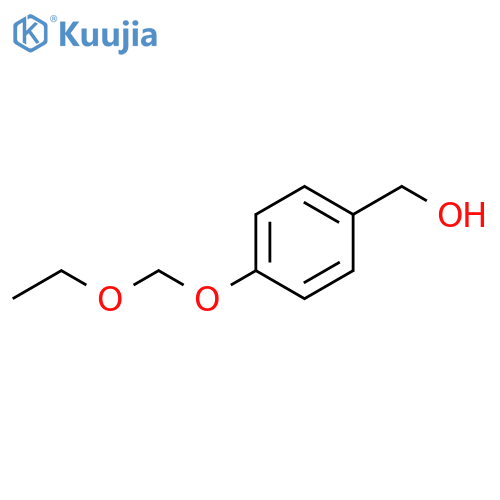

Cas no 302320-77-0 (4-(ethoxymethoxy)phenylmethanol)

4-(ethoxymethoxy)phenylmethanol 化学的及び物理的性質

名前と識別子

-

- 4-(ethoxymethoxy)phenyl]methanol

- [4-(ethoxymethoxy)phenyl]methanol

- 4-(ethoxymethoxy)phenylmethanol

-

- インチ: 1S/C10H14O3/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-6,11H,2,7-8H2,1H3

- InChIKey: VXTLFGATOHUJQY-UHFFFAOYSA-N

- SMILES: C1(CO)=CC=C(OCOCC)C=C1

4-(ethoxymethoxy)phenylmethanol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-124229-1.0g |

[4-(ethoxymethoxy)phenyl]methanol |

302320-77-0 | 95% | 1.0g |

$699.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296217-50mg |

[4-(ethoxymethoxy)phenyl]methanol |

302320-77-0 | 95% | 50mg |

¥3790.00 | 2024-08-02 | |

| Enamine | EN300-124229-5.0g |

[4-(ethoxymethoxy)phenyl]methanol |

302320-77-0 | 95% | 5.0g |

$2028.0 | 2023-02-15 | |

| Enamine | EN300-124229-1g |

[4-(ethoxymethoxy)phenyl]methanol |

302320-77-0 | 95% | 1g |

$699.0 | 2023-11-13 | |

| 1PlusChem | 1P01A4H1-10g |

[4-(ethoxymethoxy)phenyl]methanol |

302320-77-0 | 95% | 10g |

$3859.00 | 2025-03-19 | |

| A2B Chem LLC | AV51173-1g |

[4-(ethoxymethoxy)phenyl]methanol |

302320-77-0 | 95% | 1g |

$771.00 | 2024-04-20 | |

| 1PlusChem | 1P01A4H1-1g |

[4-(ethoxymethoxy)phenyl]methanol |

302320-77-0 | 95% | 1g |

$974.00 | 2025-03-19 | |

| Enamine | EN300-124229-5g |

[4-(ethoxymethoxy)phenyl]methanol |

302320-77-0 | 95% | 5g |

$2028.0 | 2023-11-13 | |

| Enamine | EN300-124229-10g |

[4-(ethoxymethoxy)phenyl]methanol |

302320-77-0 | 95% | 10g |

$3007.0 | 2023-11-13 | |

| Aaron | AR01A4PD-50mg |

[4-(ethoxymethoxy)phenyl]methanol |

302320-77-0 | 95% | 50mg |

$248.00 | 2025-02-09 |

4-(ethoxymethoxy)phenylmethanol 関連文献

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

6. Back matter

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

4-(ethoxymethoxy)phenylmethanolに関する追加情報

4-(ethoxymethoxy)phenylmethanol: A Comprehensive Overview

4-(ethoxymethoxy)phenylmethanol, also known by its CAS number 302320-77-0, is a versatile organic compound with significant applications in various industries. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in pharmaceuticals, agrochemicals, and specialty chemicals. The molecule consists of a phenyl ring substituted with an ethoxymethoxy group and a hydroxymethyl group, making it a valuable intermediate in organic synthesis.

The synthesis of 4-(ethoxymethoxy)phenylmethanol typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and environmental impact. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the ethoxymethoxy group with high precision. These methods not only enhance the quality of the final product but also align with the growing demand for sustainable chemical processes.

In terms of applications, 4-(ethoxymethoxy)phenylmethanol has shown promise in the pharmaceutical industry as a building block for bioactive compounds. Its ability to participate in various functional group transformations makes it an ideal candidate for drug discovery programs targeting complex diseases such as cancer and neurodegenerative disorders. Recent studies have highlighted its role in synthesizing inhibitors for key enzymes involved in these conditions, underscoring its importance in modern medicinal chemistry.

Beyond pharmaceuticals, this compound finds utility in agrochemicals, particularly as an intermediate for fungicides and herbicides. Its structural features allow for the development of compounds with enhanced efficacy and reduced environmental toxicity. For example, researchers have utilized 4-(ethoxymethoxy)phenylmethanol to design novel fungicidal agents that target specific metabolic pathways in fungal pathogens, offering a sustainable solution to crop protection challenges.

The toxicological profile of 4-(ethoxymethoxy)phenylmethanol has also been a focus of recent investigations. Studies indicate that it exhibits low acute toxicity when administered at recommended levels, making it suitable for use in consumer products. However, long-term exposure studies are still underway to fully understand its potential health risks. Regulatory agencies are closely monitoring these findings to ensure that safety standards are maintained across all applications.

In conclusion, 4-(ethoxymethoxy)phenylmethanol (CAS No: 302320-77-0) stands out as a critical compound in contemporary organic synthesis. Its diverse applications, coupled with ongoing research into its properties and safety, position it as a key player in advancing various industries. As technology continues to evolve, we can expect even more innovative uses for this versatile molecule.

302320-77-0 (4-(ethoxymethoxy)phenylmethanol) Related Products

- 946374-87-4(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethylnaphthalene-1-carboxamide)

- 1348418-97-2(Scrambled TRAP Fragment)

- 1331269-74-9(2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one)

- 13011-54-6(Sodium ammonium hydrogen phosphate)

- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)

- 41653-72-9(2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-)

- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)

- 865162-64-7(N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide)

- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)

- 1428374-96-2(1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide)